propanedinitrile CAS No. 647839-96-1](/img/structure/B12584108.png)
[(5-Chloropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloropyridin-3-yl)methylpropanedinitrile is a chemical compound that features a chloropyridine ring and a trifluoropropyl group attached to a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 5-chloropyridine-3-carboxaldehyde with 3,3,3-trifluoropropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then subjected to a reaction with malononitrile to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of (5-Chloropyridin-3-yl)methylpropanedinitrile may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(5-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (5-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(5-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:
5-Chloro-3-pyridineboronic acid: Shares the chloropyridine moiety but differs in its functional groups and applications.
Methyl 5-(2-chloropyridin-3-yl)pentanoate: Contains a chloropyridine ring but has different substituents and chemical properties.
The uniqueness of (5-Chloropyridin-3-yl)methylpropanedinitrile lies in its combination of a chloropyridine ring with a trifluoropropyl group, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
647839-96-1 |
|---|---|
Formule moléculaire |
C12H9ClF3N3 |
Poids moléculaire |
287.67 g/mol |
Nom IUPAC |
2-[(5-chloropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9ClF3N3/c13-10-3-9(5-19-6-10)4-11(7-17,8-18)1-2-12(14,15)16/h3,5-6H,1-2,4H2 |
Clé InChI |
ZANMFFSNQGMHNH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Cl)CC(CCC(F)(F)F)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
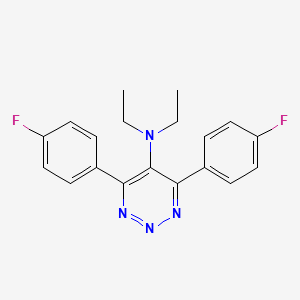

![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)
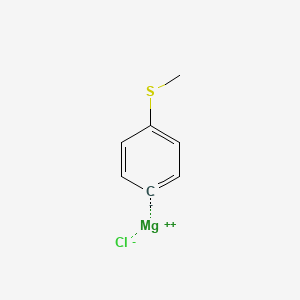
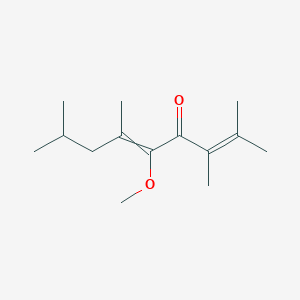
![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
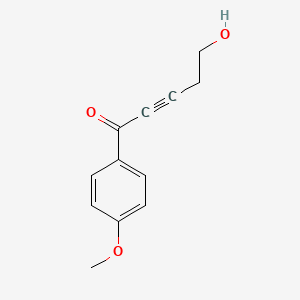

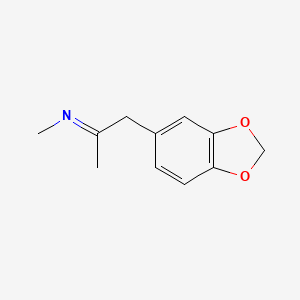
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)

